molecular formula C4H10O3 B568884 Diethylene Glycol-d8 CAS No. 102867-56-1

Diethylene Glycol-d8

Cat. No. B568884
CAS RN: 102867-56-1
M. Wt: 114.17
InChI Key: MTHSVFCYNBDYFN-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylene Glycol-d8 is a stable isotope labelled compound . It is also known as Ethan-1,1,2,2-d4-ol, 2,2’-oxybis-, 2,2’-Oxybis [ethan-1,1,2,2-d4-ol], and Diethylene G . It has a molecular formula of C4 2H8 H2 O3 and a molecular weight of 114.17 .


Synthesis Analysis

Diethylene glycol is produced by the partial hydrolysis of ethylene oxide . Depending on the conditions, varying amounts of diethylene glycol and related glycols are produced. The resulting product is two ethylene glycol molecules joined by an ether bond . The industry generally operates to maximize the production of ethylene glycol, the primary product .


Molecular Structure Analysis

The linear formula of this compound is (HOCD2CD2)2O . It has a molecular weight of 114.17 .


Chemical Reactions Analysis

Diethylene glycol is a widely used solvent . It can be a normal ingredient in various consumer products, and it can be a contaminant . It has been misused to sweeten wine and beer, and to viscosify oral and topical pharmaceutical products .


Physical And Chemical Properties Analysis

This compound is a colorless, practically odorless, and hygroscopic liquid with a sweetish taste . It is miscible in water, alcohol, ether, acetone, and ethylene glycol .

Scientific Research Applications

  • Environmental Applications :

    • DEG is used as an additive in ethanol-diesel blends, improving the environmental benefits of these fuels. Research showed that certain blends with DEG can provide advantages over biodiesel and conventional diesel fuel (Herreros, Schroer, Sukjit, & Tsolakis, 2015).
    • In offshore gas platforms, DEG is employed to prevent hydrate formation and inhibit corrosion. Its release into the marine environment via produced formation water discharge was investigated, demonstrating the importance of monitoring DEG content in such discharges (Cappiello, Famiglini, Palma, Pierini, Trufelli, Maggi, Manfra, & Mannozzi, 2007).
  • Toxicology and Health Impact :

    • DEG's toxicity was studied, particularly its mechanism of action and the effects of its metabolites on organ systems. One study investigated the acute toxicity of DEG, focusing on kidney and liver damage (Besenhofer, Adegboyega, Bartels, Filary, Perala, McLaren, & McMartin, 2010).
    • The toxic effects of DEG in combination with produced waters from offshore platforms on marine organisms were also evaluated, showing varied impacts on different marine species (Tornambé, Manfra, Mariani, Faraponova, Onorati, Savorelli, Cicero, & Lamberti, 2012).
  • Material Science and Engineering :

  • Biochemical Research :

Safety and Hazards

Diethylene Glycol-d8 should not get in eyes, on skin, or on clothing . It is advised to wear personal protective equipment/face protection and use only under a chemical fume hood . It should not be breathed in as mist/vapors/spray and should not be ingested . If swallowed, immediate medical assistance should be sought .

Mechanism of Action

Target of Action

Diethylene Glycol-d8, also known as 2-(2-Hydroxyethoxy)ethanol-D8, is an organic compound that primarily targets the kidneys . Its main nephrotoxic by-product is diglycolic acid (DGA) .

Mode of Action

The compound interacts with its targets, causing a specific necrotic toxicity in the kidney proximal tubule . This interaction is facilitated by DGA, which leads to marked vacuolization and edema of epithelial cells . These changes obstruct the lumen, reducing urine flow and consequently resulting in anuria and uremia .

Biochemical Pathways

The metabolic processes related to this compound poisoning involve the production of DGA . This compound has been shown to induce mitochondrial dysfunction in human proximal tubule (HPT) cells . It acts as a calcium chelator with a potency as strong as the classic calcium chelator, EGTA . DGA also inhibits mitochondrial respiration using glutamate/malate as substrate in concentrations less than that observed in rat kidneys after DEG treatment . This effect is related to its ability to chelate calcium . Independent of this, DGA also reduces succinate-supported respiration, likely due to its ability to inhibit succinate dehydrogenase .

Result of Action

The molecular and cellular effects of this compound’s action include gastrointestinal symptoms, such as nausea, vomiting, abdominal pain, and diarrhea . It also leads to renal failure, and later, encephalopathy and neuropathy . The kidney injury in DEG poisoning is secondary to proximal tubular necrosis caused by DGA .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Some chemicals like bis-2-ethylhexyl adipate (DEHA), diisobutyl adipate (DIBA), ATBC, DINCH, bis-2-ethylhexyl sebacate (DOS), diethylene glycol dibenzoate (DEGDB), DEHT, and phosphate esters showed the potential to cause toxicity in aquatic species . Therefore, the environmental context can significantly impact the compound’s action.

properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHSVFCYNBDYFN-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC([2H])([2H])C([2H])([2H])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745848
Record name 2,2'-Oxydi[(~2~H_4_)ethan-1-ol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102867-56-1
Record name 2,2'-Oxydi[(~2~H_4_)ethan-1-ol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di(ethylene-d8 glycol)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.